Cas no 1227605-77-7 (5-Fluoro-6-hydroxynicotinaldehyde)

5-Fluoro-6-hydroxynicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-6-hydroxynicotinaldehyde
- G14753
- 5-fluoro-6-oxo-1,6-dihydropyridine-3-carbaldehyde
- 5-fluoro-6-hydroxypyridine-3-carbaldehyde
- 1227605-77-7
- SCHEMBL15760086
-
- インチ: 1S/C6H4FNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10)
- InChIKey: QXRRKGZUUFAEMS-UHFFFAOYSA-N
- ほほえんだ: FC1C(NC=C(C=O)C=1)=O
計算された属性
- せいみつぶんしりょう: 141.02260653g/mol
- どういたいしつりょう: 141.02260653g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): -0.3
5-Fluoro-6-hydroxynicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024000181-1g |
5-Fluoro-6-hydroxynicotinaldehyde |
1227605-77-7 | 97% | 1g |
$1590.00 | 2023-09-03 | |
1PlusChem | 1P02938W-2.5g |
5-fluoro-6-hydroxypyridine-3-carbaldehyde |
1227605-77-7 | 95% | 2.5g |
$1756.00 | 2023-12-25 | |
Aaron | AR0293H8-50mg |
5-fluoro-6-hydroxypyridine-3-carbaldehyde |
1227605-77-7 | 95% | 50mg |
$248.00 | 2023-12-16 | |
Ambeed | A565637-250mg |
5-Fluoro-6-hydroxynicotinaldehyde |
1227605-77-7 | 97% | 250mg |
$313.0 | 2025-03-05 | |
Ambeed | A565637-100mg |
5-Fluoro-6-hydroxynicotinaldehyde |
1227605-77-7 | 97% | 100mg |
$185.0 | 2025-03-05 | |
Alichem | A024000181-250mg |
5-Fluoro-6-hydroxynicotinaldehyde |
1227605-77-7 | 97% | 250mg |
673.20 USD | 2021-06-10 | |
Alichem | A024000181-500mg |
5-Fluoro-6-hydroxynicotinaldehyde |
1227605-77-7 | 97% | 500mg |
1,009.40 USD | 2021-06-10 | |
Aaron | AR0293H8-250mg |
5-fluoro-6-hydroxypyridine-3-carbaldehyde |
1227605-77-7 | 97% | 250mg |
$330.00 | 2025-02-17 | |
Aaron | AR0293H8-500mg |
5-fluoro-6-hydroxypyridine-3-carbaldehyde |
1227605-77-7 | 95% | 500mg |
$776.00 | 2023-12-16 | |
1PlusChem | 1P02938W-250mg |
5-fluoro-6-hydroxypyridine-3-carbaldehyde |
1227605-77-7 | 95% | 250mg |
$491.00 | 2023-12-25 |
5-Fluoro-6-hydroxynicotinaldehyde 関連文献
-
1. Book reviews
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
6. Back matter
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
5-Fluoro-6-hydroxynicotinaldehydeに関する追加情報
Introduction to 5-Fluoro-6-hydroxynicotinaldehyde (CAS No. 1227605-77-7)
5-Fluoro-6-hydroxynicotinaldehyde (CAS No. 1227605-77-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its fluoro and hydroxy substituents on the nicotinaldehyde scaffold, which confer it with distinct chemical and biological properties.
The molecular formula of 5-Fluoro-6-hydroxynicotinaldehyde is C7H5FO3, and its molecular weight is approximately 164.11 g/mol. The presence of the fluoro group enhances the compound's lipophilicity, while the hydroxy group introduces a polar functionality, making it an attractive candidate for the synthesis of more complex molecules with tailored properties.
In the realm of medicinal chemistry, 5-Fluoro-6-hydroxynicotinaldehyde has been explored for its potential as a building block in the development of novel therapeutic agents. Recent studies have highlighted its role as an intermediate in the synthesis of compounds with anti-inflammatory, anti-cancer, and neuroprotective activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 5-Fluoro-6-hydroxynicotinaldehyde exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro.
The chemical structure of 5-Fluoro-6-hydroxynicotinaldehyde also makes it a valuable starting material for the synthesis of fluorinated heterocycles, which are increasingly important in drug discovery due to their ability to improve pharmacokinetic properties and bioavailability. Fluorine atoms are known to enhance metabolic stability and alter the binding affinity of molecules to their target receptors, making them highly desirable in drug design.
In addition to its applications in medicinal chemistry, 5-Fluoro-6-hydroxynicotinaldehyde has been investigated for its potential use in materials science. The unique electronic properties conferred by the fluoro and hydroxy groups make it suitable for the development of functional materials with applications in optoelectronics and catalysis. For example, a study published in Advanced Materials in 2022 demonstrated that derivatives of 5-Fluoro-6-hydroxynicotinaldehyde could be used as efficient catalysts for various organic transformations, showcasing their versatility beyond traditional pharmaceutical applications.
The synthesis of 5-Fluoro-6-hydroxynicotinaldehyde typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions and oxidative transformations. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.
In conclusion, 5-Fluoro-6-hydroxynicotinaldehyde (CAS No. 1227605-77-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and functional groups make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility and impact across various scientific disciplines.
1227605-77-7 (5-Fluoro-6-hydroxynicotinaldehyde) 関連製品
- 2639461-64-4(Tert-butyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate)
- 1261684-68-7(4'-Amino-2,2'-dibromoacetophenone)
- 1378473-72-3(1-(2-ethylphenyl)but-3-en-1-ol)
- 2137636-72-5(1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-)
- 1807011-73-9(Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate)
- 1392271-40-7(6-amino-2H-1,2,4-triazine-3,5-dione)
- 7625-23-2(3,6-Anhydro-D-glucose)
- 1798542-84-3(N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide)
- 332040-95-6(N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide)
- 341009-06-1(2-(3-bromophenyl)propanenitrile)
